Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and significance in medicinal chemistry. This compound features a fused bicyclic structure that includes an imidazo ring and a pyridine ring, making it a valuable scaffold in drug discovery and development. Its chemical formula is with a molecular weight of approximately 204.23 g/mol .
The compound can be synthesized through various chemical reactions, including condensation reactions involving 2-aminopyridines and ethyl acetoacetate or α-bromoketones. It is classified under heterocyclic compounds, specifically as an imidazo[1,2-a]pyridine derivative, which is known for its potential therapeutic applications in treating various diseases, including cancer and tuberculosis .
The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate can be achieved through several methods. A common approach involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst under reflux conditions in an organic solvent like ethanol or methanol. The reaction typically yields the desired product after filtration and purification by recrystallization.
Another efficient method reported involves a metal-free, aqueous synthesis where N-propargylpyridiniums are cycloisomerized using sodium hydroxide under ambient conditions, resulting in high yields of imidazo[1,2-a]pyridines . This method emphasizes green chemistry principles by minimizing hazardous solvents and catalysts.
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has a distinct molecular structure characterized by the following features:
The structural formula can be represented as follows:
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions:
These reactions typically require specific reagents and conditions to achieve desired products efficiently .
The mechanism of action for ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate involves several key interactions at the molecular level. It has been shown to bind to specific biomolecules such as DNA and proteins, influencing their structure and function. For instance, it interacts with cytochrome P450 enzymes critical for drug metabolism, thereby affecting cellular processes like signaling pathways and gene expression related to cell proliferation and apoptosis .
The compound exhibits significant chemical reactivity due to its heterocyclic structure, allowing it to participate in various organic reactions such as electrophilic substitutions and cyclizations. Its reactivity profile makes it suitable for further modifications to enhance biological activity or develop new derivatives with specific therapeutic properties .
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its versatile drug-like properties and broad therapeutic applicability. This bicyclic heterocycle consists of a fusion between imidazole and pyridine rings, creating a planar, electron-rich system that readily engages in hydrogen bonding and π-π stacking interactions with biological targets. The scaffold's significance is exemplified by its presence in several FDA-approved drugs, including the hypnotic agent Zolpidem and the cardiotonic drug Olprinone [3]. Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397228-36-2) embodies key structural features that enhance drug discovery potential: the C3-ester group serves as a versatile handle for synthetic modification, while the C7-methyl substituent influences electron distribution and steric accessibility to target binding sites [1] [4].
Recent studies demonstrate that derivatives of this scaffold exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-infectious properties. The structural adaptability allows for targeted modifications: introduction of electron-withdrawing groups at C7 enhances COX-2 inhibition for anti-inflammatory applications, while strategic placement of covalent warheads enables kinase inhibition in oncology [9] [10]. The 3-carboxylate moiety specifically contributes to binding affinity through hydrogen bond interactions with target proteins, as validated in molecular docking studies of KRAS G12C inhibitors [10]. This functional group versatility supports rational drug design through structure-activity relationship (SAR) explorations, where minor modifications yield significant biological effects.
Table 1: Therapeutic Applications of Select Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Use | Key Structural Features | Target |
---|---|---|---|
Zolpidem | Hypnotic | 2-Methyl-6-phenylimidazo[1,2-a]pyridine | GABAₐ receptor |
Olprinone | Cardiotonic | 5-Methyl-7,8-dihydroimidazo[1,2-a]pyridin-6(5H)-one | Phosphodiesterase III |
Compound I-11 [10] | Anticancer (KRAS G12C) | 7-Methyl-3-acrylamide derivative | KRAS oncoprotein |
Anti-inflammatory lead [9] | COX inhibition | 2-Phenyl-3-carboxylic acid analogue | Cyclooxygenase |
The molecular architecture of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate demonstrates favorable physicochemical properties for drug development: molecular weight of 204.23 g/mol, calculated logP of 1.82, and TPSA (Topological Polar Surface Area) of 43.6 Ų – all within optimal ranges for blood-brain barrier penetration and oral bioavailability [4]. The absence of hydrogen bond donors (0 HBD) coupled with four hydrogen bond acceptors (4 HBA) enhances membrane permeability while maintaining target engagement capacity. These properties, combined with metabolic stability imparted by the methyl group at C7, position this scaffold as a promising starting point for lead optimization programs across multiple therapeutic areas [3] [10].
The synthetic exploration of imidazo[1,2-a]pyridines began in earnest during the mid-20th century, with Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate emerging as a distinct entity following its first reported synthesis in the early 2010s. The compound (CAS 1397228-36-2) was formally registered in 2016, coinciding with growing pharmaceutical interest in C7-substituted derivatives [1] [4]. Early synthetic routes relied primarily on Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions, which facilitated efficient construction of the imidazo[1,2-a]pyridine core through condensation of 2-aminopyridines, aldehydes, and isocyanides [10]. For 7-methyl derivatives specifically, 2-amino-4-methylpyridine served as the essential precursor, reacting with ethyl glyoxylate and various isocyanides under mild conditions (room temperature to 80°C) to afford the target compound in moderate yields (typically 50-70%).
Significant synthetic evolution occurred through catalysis innovations. While early methods suffered from limited regioselectivity and harsh conditions, modern protocols employ copper(II) trifluoroacetylacetonate and tert-butyl hydroperoxide (TBHP) oxidation systems that achieve exceptional yields (>98%) and regiocontrol [5]. These advances addressed the positional isomerism challenge inherent to unsymmetical aminopyridine precursors – particularly the differentiation between C5, C6, and C7 substituted products. The development of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate specifically benefited from these methodologies, enabling selective access to the C7-regioisomer over the thermodynamically favored C6-substituted analogue [4] [5].
Table 2: Evolution of Synthetic Routes for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
Synthetic Era | Key Method | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
Early (Pre-2010) | GBB Reaction | CH₂Cl₂, rt, 24h | 45-60% | Moderate (C7:C6 ≈ 3:1) |
Transitional (2010-2016) | Copper-catalyzed oxidative cyclization | Ethanol, 80°C, 11h | 70-85% | High (C7:C6 > 9:1) |
Modern (Post-2016) | TBHP/Copper trifluoroacetylacetonate | Ethanol, 80°C, 11h | >98% | Excellent (>99:1) |
A critical historical distinction exists between Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate and its positional isomer Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8). The latter compound, first reported in 2017, features the ester group at the C2 position rather than C3, resulting in distinct electronic properties and hydrogen bonding capabilities [7]. This structural difference significantly impacts biological activity; C3-carboxylates demonstrate superior binding to enzymatic ATP pockets due to optimal vector orientation of the ester carbonyl. The historical preference for C3-carboxylates in medicinal chemistry screening libraries reflects this enhanced target engagement potential [8] [9].
Industrial-scale production of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has evolved to address stability requirements, with current specifications mandating ≥97% purity and cold-chain transportation (2-8°C storage) to prevent ester hydrolysis or dimerization [1] [6]. Global suppliers now offer kilogram-scale quantities through optimized GBB protocols, with analytical validation confirming structural integrity via ¹H NMR (characteristic signals at δ 8.70 ppm for H2 proton) and HPLC purity testing [4] [6]. These manufacturing advances have positioned the compound as a commercially accessible building block for contemporary drug discovery programs targeting oncogenic pathways and inflammatory cascades [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7